![molecular formula C16H18O5 B1238298 Naphthyl-alpha-L-fucoside CAS No. 63503-05-9](/img/structure/B1238298.png)
Naphthyl-alpha-L-fucoside
Overview
Description
Naphthyl-alpha-L-fucoside, also known as 2-naphthyl-alpha-L-fucopyranoside, is a fucose-containing compound that has been widely used in scientific research due to its unique biochemical and physiological properties. This compound can be synthesized using various methods, and its mechanism of action has been extensively studied.
Scientific Research Applications
Production of Fucosylated Human Milk Oligosaccharides (HMOs)
Naphthyl-alpha-L-fucoside is utilized in the enzymatic synthesis of fucosylated HMOs. These oligosaccharides are significant due to their physiological functions in breast-fed infants, such as immune system development and gut health. The compound serves as a substrate for α-L-fucosidases, which are modified to function as fucosynthases, facilitating the production of bioactive glycans .
Development of Prebiotic Compounds
The compound is instrumental in synthesizing fucosyllactoses like 2′-fucosyllactose and 3′-fucosyllactose, which have prebiotic effects. These synthesized compounds promote the growth of beneficial gut bacteria like Lactobacillus and Bifidobacterium, while not stimulating harmful bacteria .
Enzyme Substrate for α-L-Fucosidase
As a chromogenic and fluorogenic substrate for α-L-Fucosidase, Naphthyl-alpha-L-fucoside aids in the detection and measurement of enzyme activity. Upon hydrolysis, it releases 2-naphthol, which can be coupled with staining reagents to form azo-dyes, or detected through fluorescence analysis .
Inhibitor of Corynebacterium Glutamicum
Naphthyl-alpha-L-fucoside has been shown to inhibit the growth of Corynebacterium glutamicum by binding to the enzymes involved in its metabolism. This application is crucial for studying bacterial growth and could have implications in controlling bacterial populations .
Histochemical Studies
The compound has been evaluated as a histochemical substrate for alpha-fucosidase. This application is important for the visualization of enzyme activity within tissues, aiding in the diagnosis and research of various diseases .
Glycobiology Research
In glycobiology, Naphthyl-alpha-L-fucoside is used to study the glycosylation process and its functions. It serves as a model compound for understanding the roles of fucose-containing glycans in physiological and pathological activities .
Mechanism of Action
Target of Action
The primary target of Naphthyl-alpha-L-fucoside, also known as 2-Naphthyl alpha-L-fucopyranoside, is the enzyme α-L-Fucosidase . This enzyme belongs to the glycoside hydrolase family 29 (GH29) and plays important roles in several biological processes . It is also used as a marker for detecting hepatocellular carcinoma .
Mode of Action
Naphthyl-alpha-L-fucoside acts as a chromogenic substrate for α-L-Fucosidase . Upon hydrolyzation by the enzyme, 2-naphthol is released . This compound can then couple with a suitable staining reagent, such as hexazonium p-rosaniline, to form the corresponding azo-dye .
Biochemical Pathways
The action of Naphthyl-alpha-L-fucoside primarily affects the biochemical pathways involving fucosides. α-L-Fucosidases, which catalyze the hydrolysis of fucosides and/or the transfer of fucosyl residue, have been characterized and modified into a trans-fucosylation mode or, further, engineered to function as “fucosynthase” . This can be employed for the enzymatic synthesis of bioactive glycans, including fucosylated human milk oligosaccharides (HMOs) .
Result of Action
The hydrolyzation of Naphthyl-alpha-L-fucoside by α-L-Fucosidase results in the release of 2-naphthol . This compound can then be detected by fluorescence analysis or form an azo-dye when coupled with a suitable staining reagent . This provides a useful tool for studying the activity of α-L-Fucosidase and the pathways it influences.
properties
IUPAC Name |
(2S,3S,4R,5S,6S)-2-methyl-6-naphthalen-2-yloxyoxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-9-13(17)14(18)15(19)16(20-9)21-12-7-6-10-4-2-3-5-11(10)8-12/h2-9,13-19H,1H3/t9-,13+,14+,15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJUQSUBZOKELZ-FITDYDNJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC3=CC=CC=C3C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC3=CC=CC=C3C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212907 | |
Record name | Naphthyl-alpha-L-fucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63503-05-9 | |
Record name | 2-Naphthalenyl 6-deoxy-α-L-galactopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63503-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthyl-alpha-L-fucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063503059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthyl-alpha-L-fucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-naphthyl 6-deoxy-α-L-galactopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.417 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How effective is Naphthyl-alpha-L-fucoside as a histochemical substrate for alpha-L-fucosidase activity?
A: While Naphthyl-alpha-L-fucoside is readily hydrolyzed by alpha-L-fucosidase in homogenized tissue samples [], it is not recommended for histochemical applications. This is because commonly used procedures, like aldehyde fixation and diazonium salt staining, significantly inhibit alpha-L-fucosidase activity (up to 90% and 85-98% respectively) []. This inhibition is much more pronounced compared to other glycosidases, making Naphthyl-alpha-L-fucoside unsuitable for accurately visualizing alpha-L-fucosidase activity in tissue sections.
Q2: What are the advantages of using Naphthyl-alpha-L-fucoside in biochemical assays for alpha-L-fucosidase activity?
A: Naphthyl-alpha-L-fucoside, particularly the 1-naphthyl isomer, presents a valuable alternative to p-nitrophenyl alpha-L-fucoside in fluorometric assays for measuring alpha-L-fucosidase activity []. This method allows for sensitive detection of the enzyme in various rat organs, which exhibit a wide range of alpha-L-fucosidase activity levels [].
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